4-(N,N-dipropylamino)methylphenol
Description
The compound 4-(N,N-dipropylamino)methylphenol is a phenolic derivative featuring a dipropylamino-methyl substituent at the para position of the benzene ring. This article will focus on DPAB and its analogs due to their well-characterized pharmacological profiles and relevance to ALDH1A1 inhibition.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-[(dipropylamino)methyl]phenol |
InChI |
InChI=1S/C13H21NO/c1-3-9-14(10-4-2)11-12-5-7-13(15)8-6-12/h5-8,15H,3-4,9-11H2,1-2H3 |
InChI Key |
AYCQCBGYYQFRHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(N,N-Dipropylamino)benzaldehyde (DPAB)
DPAB is a reversible, competitive inhibitor of ALDH1A1 with exceptional potency. Key findings include:
- Enzyme Inhibition :
- Ki Values :
- Mouse ALDH1A1: 10 nM (propanal substrate), 77 nM (phenylethanal) .
- Human ALDH1A1: 3 nM (propanal), 70 nM (phenylethanal) . Substrate Specificity: DPAB exhibits mixed-type inhibition for propanal, phenylethanal, and aldophosphamide but non-competitive inhibition for NAD+ .
4-(N,N-Diethylamino)benzaldehyde (DEAB)
DEAB, a structural analog with ethyl groups instead of propyl, shares ALDH1A1 inhibitory activity but differs in potency and applications:
- Enzyme Inhibition :
Daidzin
Daidzin, a natural isoflavone, contrasts with DPAB and DEAB in isoform specificity:
- Used to study ethanol metabolism and dopamine oxidation .
Other Inhibitors
- ALDH1A2 Inhibitors: No specific inhibitors have been reported, highlighting a gap in pharmacological tools .
- CYP Enzymes: Cytochrome P450 enzymes may compensate for ALDH1A1 in retinol oxidation, as seen in HL-60 cells where DPAB fails to block differentiation .
Data Tables
Table 1: Inhibitory Potency of DPAB vs. DEAB Against ALDH1A1
Table 2: Selectivity Profiles of ALDH Inhibitors
| Compound | ALDH1A1 | ALDH2 | ALDH3 |
|---|---|---|---|
| DPAB | +++ | - | - |
| DEAB | ++ | - | - |
| Daidzin | - | +++ | - |
Key Research Findings
- Structural-Activity Relationship (SAR) : The propyl groups in DPAB enhance hydrophobic interactions with ALDH1A1’s substrate-binding pocket compared to DEAB’s ethyl groups, explaining its 100-fold higher potency .
- Cellular Context Matters: Despite DPAB’s strong enzymatic inhibition, its weak cellular effect in HL-60 cells underscores the role of alternative pathways (e.g., CYP enzymes) in retinol oxidation .
- Therapeutic Potential: DEAB’s ability to reverse chemoresistance in leukemia models supports its use in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
